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1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-

Cat. No.: B8737780
CAS No.: 863222-23-5
M. Wt: 228.67 g/mol
InChI Key: YKTKLYZAFCNQSY-UHFFFAOYSA-N
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Description

The Benzimidazole (B57391) Core: A Privileged Heterocyclic Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a cornerstone in the fields of chemical synthesis and medicinal chemistry. nih.govnih.gov It is considered a "privileged scaffold" because its structure is a recurring motif in a vast number of biologically active compounds. nih.govnih.gov This widespread presence is attributed to its versatile physicochemical properties, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for effective binding to biological macromolecules. nih.gov

The benzimidazole ring system is structurally similar to purine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets. acs.orgsrrjournals.com This has led to the development of a broad spectrum of benzimidazole-containing drugs with diverse therapeutic applications, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive agents. ijpsjournal.comrsc.orgnih.gov The inherent stability and synthetic accessibility of the benzimidazole core further contribute to its prominence in contemporary drug discovery and theoretical studies. researchgate.netscinito.ai

Rationale for Focused Investigation of 2-Chloro-5-phenyl-1H-benzimidazole

The specific substitution pattern of 2-chloro-5-phenyl-1H-benzimidazole provides a compelling reason for its detailed scientific exploration. The strategic placement of the chloro and phenyl groups on the benzimidazole framework is expected to modulate its chemical reactivity and biological activity in significant ways.

Contextualization within Halogenated and Phenyl-Substituted Benzimidazole Research

The study of 2-chloro-5-phenyl-1H-benzimidazole is well-situated within the broader context of research on halogenated and phenyl-substituted benzimidazoles.

Halogenated benzimidazoles have demonstrated a wide range of biological activities. The introduction of a halogen atom, such as chlorine, can enhance the antimicrobial and antifungal properties of benzimidazole derivatives. nih.gov For example, the presence of a halogen at the 5-position has been shown to increase antifungal activity. nih.gov The electronic effects of halogens can also influence the molecule's ability to interact with specific enzymes or receptors. nih.gov

Phenyl-substituted benzimidazoles are also a well-explored class of compounds with significant therapeutic potential. The phenyl group can contribute to the molecule's antiproliferative and antimicrobial activities. acs.orgresearchgate.net The position and substitution pattern of the phenyl ring can be systematically varied to optimize biological activity, a strategy frequently employed in drug design. acs.org Research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has highlighted the importance of the phenyl group at the C-2 position for antiproliferative and antimicrobial effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2 B8737780 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- CAS No. 863222-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863222-23-5

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-6-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H9ClN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

YKTKLYZAFCNQSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Phenyl 1h Benzimidazole

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the benzimidazole (B57391) ring is susceptible to nucleophilic displacement, providing a powerful method for introducing a wide array of functional groups. This reactivity is a cornerstone for creating libraries of novel benzimidazole derivatives.

Introduction of Diverse Chemical Moieties via Substitution

The 2-chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions are typically performed in a polar solvent and often require the presence of a base to deprotonate the N-H of the benzimidazole, which enhances the nucleofugality of the chloride.

For instance, reactions with primary and secondary amines lead to the formation of 2-aminobenzimidazole (B67599) derivatives. Studies on analogous 2-chlorobenzimidazoles have shown successful substitution with anilines, benzylamine, and other amino compounds. primescholars.com Similarly, reaction with thiols or their corresponding thiolates yields 2-(alkyl/aryl)thiobenzimidazoles. The synthesis of 2-mercaptobenzimidazoles, important intermediates for various pharmaceuticals, often proceeds through the cyclization of the corresponding o-phenylenediamine (B120857), but displacement of a 2-chloro group with a sulfur nucleophile like sodium hydrosulfide (B80085) presents an alternative pathway. primescholars.comnih.gov

Below is a table illustrating potential nucleophilic substitution reactions on 2-chloro-5-phenyl-1H-benzimidazole, based on data from analogous compounds.

NucleophileReagents and Conditions (Illustrative)Product Class
BenzylamineEthanol, Reflux2-(Benzylamino)-5-phenyl-1H-benzimidazole
ThiophenolSodium hydride, DMF, Room Temp.2-(Phenylthio)-5-phenyl-1H-benzimidazole
Sodium MethoxideMethanol, Reflux2-Methoxy-5-phenyl-1H-benzimidazole
PiperidinePotassium carbonate, DMF, Heat2-(Piperidin-1-yl)-5-phenyl-1H-benzimidazole

Mechanistic Pathways of Halogen Displacement

The displacement of the chlorine atom at the 2-position of the benzimidazole ring generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems.

The mechanism involves two key steps:

Addition of the Nucleophile: The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the benzimidazole ring system.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.

The rate of this reaction is influenced by several factors. The presence of the electron-withdrawing nitrogen atoms in the imidazole (B134444) ring facilitates the initial nucleophilic attack. Furthermore, deprotonation of the N1-H proton with a base increases the electron density of the ring, which can enhance the rate of substitution. The stability of the intermediate complex and the nature of the solvent also play crucial roles in the reaction kinetics.

Electrophilic and Nucleophilic Reactions at the 1H-Nitrogen Position

The nitrogen atom at the 1-position of the benzimidazole ring possesses an acidic proton and can be readily functionalized through alkylation or acylation reactions. These modifications are pivotal as they can significantly alter the biological properties and solubility of the resulting compounds.

N-Alkylation Studies

N-alkylation of the benzimidazole ring is a common strategy in drug design. primescholars.comgoogle.com This reaction typically involves treating the benzimidazole with an alkyl halide in the presence of a base in a polar aprotic solvent. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and solvents such as dimethylformamide (DMF) are frequently used. googleapis.com

The reaction proceeds via the deprotonation of the N1-H to form a benzimidazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. A variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and more complex moieties, can be introduced at this position. researchgate.netresearchgate.net It is important to note that in an unsymmetrically substituted benzimidazole like the 5-phenyl derivative, N-alkylation can potentially lead to a mixture of two regioisomers (N1 and N3 alkylation), although in the tautomeric 1H-benzimidazole form, these are indistinguishable until a second substituent is introduced at the other nitrogen.

The table below shows examples of N-alkylation reactions that are expected for 2-chloro-5-phenyl-1H-benzimidazole.

Alkylating AgentReagents and Conditions (Illustrative)Product Class
Methyl IodideK₂CO₃, DMF, Room Temp.2-Chloro-1-methyl-5-phenyl-1H-benzimidazole
Benzyl BromideNaH, THF, 0 °C to Room Temp.1-Benzyl-2-chloro-5-phenyl-1H-benzimidazole
Ethyl BromoacetateNaH, DMF, 70 °CEthyl 2-(2-chloro-5-phenyl-1H-benzimidazol-1-yl)acetate. googleapis.com

N-Acylation Reactions

N-acylation introduces an acyl group onto the nitrogen atom of the benzimidazole ring, forming N-acylbenzimidazoles. These reactions are typically carried out using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.

N-acylated benzimidazoles are not only important final products but also serve as activated acylating agents in other organic transformations. The reactivity of the N-acyl bond makes them useful for the synthesis of esters, amides, and ketones. For instance, 1-benzyl-1H-benzo[d]imidazol-2-amines have been reacted with phenylchloroformate to yield the corresponding phenylcarbamates. connectjournals.com

Functionalization and Modification of the 5-Phenyl Moiety

The phenyl group at the 5-position of the benzimidazole ring offers another site for chemical modification, primarily through electrophilic aromatic substitution. These reactions allow for the introduction of functional groups onto the pendant phenyl ring, which can be used to modulate the molecule's properties or to serve as a handle for further synthetic transformations.

Common electrophilic substitution reactions that could be envisaged for the 5-phenyl group include nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the benzimidazolyl substituent on the phenyl ring would influence the position of the incoming electrophile. The benzimidazolyl group is generally considered to be deactivating and meta-directing. However, the precise outcome would depend on the specific reaction conditions and the electronic nature of the benzimidazole ring, which is influenced by the chloro-substituent at the 2-position.

A study on 2-phenyl-5-benzimidazole sulfonic acid demonstrated that sulfonation occurs on the benzimidazole part of the molecule rather than the pendant phenyl ring, suggesting the benzimidazole nucleus is more reactive towards certain electrophiles. scielo.br Further research would be needed to fully elucidate the regioselectivity of electrophilic attack on the 5-phenyl ring of 2-chloro-5-phenyl-1H-benzimidazole.

Electrophilic Aromatic Substitution Reactions

The benzimidazole nucleus is a 10π electron aromatic system, making it susceptible to electrophilic attack. The benzene (B151609) ring fused to the imidazole moiety is π-excessive, and electrophilic substitution reactions typically occur at positions 4, 5, 6, and 7. chemicalbook.com The reactivity and regioselectivity of these substitutions are influenced by the existing substituents on the ring.

In 2-Chloro-5-phenyl-1H-benzimidazole, the phenyl group at position 5 and the chloro group at position 2, along with the imidazole ring itself, direct incoming electrophiles. While specific studies on the electrophilic substitution of this exact molecule are not extensively documented, the general principles of benzimidazole chemistry apply. The imidazole ring acts as a deactivating group on the fused benzene ring due to its electron-withdrawing nature. However, the phenyl group at C5 is an activating group and would be expected to direct incoming electrophiles to the positions ortho and para to itself, namely positions 4 and 6.

Common electrophilic substitution reactions for benzimidazoles include nitration and halogenation. For instance, nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in sulfuric acid yields a mixture of 5- and 6-nitro derivatives. Similarly, bromination can lead to mono- or di-substituted products on the benzene portion of the nucleus.

In addition to substitution on the carbocyclic ring, the nitrogen atom at position 1 (N1) is a pyrrole-type, nucleophilic nitrogen that can readily undergo electrophilic substitution, most commonly alkylation or acylation, using alkyl halides or acyl chlorides under basic conditions. chemicalbook.com

Cross-Coupling Reactions

The chlorine atom at the C2 position of 2-Chloro-5-phenyl-1H-benzimidazole serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com These reactions dramatically expand the structural diversity achievable from this starting material.

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.orgyoutube.com For 2-Chloro-5-phenyl-1H-benzimidazole, the C2-Cl bond can be coupled with various aryl or vinyl boronic acids to synthesize 2,5-disubstituted phenyl-benzimidazoles. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides This table illustrates typical conditions applicable for the coupling of 2-Chloro-5-phenyl-1H-benzimidazole with a boronic acid.

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemperatureYield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄TolueneRoom Temp.~95%
2Aryl ChlorideArylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRoom Temp.>90%
3Heteroaryl ChlorideHeteroarylboronic acid[PdCl₂(dppf)]K₂CO₃Dioxane/Water80 °C~85-95%

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org It is a key method for synthesizing 2-amino-benzimidazole derivatives from 2-Chloro-5-phenyl-1H-benzimidazole. The choice of palladium precatalyst and ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners. tcichemicals.comorganic-chemistry.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides This table illustrates typical conditions applicable for the amination of 2-Chloro-5-phenyl-1H-benzimidazole.

EntryAmineCatalyst/LigandBaseSolventTemperatureYield (%)
1MorpholinePd(dba)₂ / XPhosNaOt-BuTolueneReflux~94% tcichemicals.com
2Primary/Secondary AminePd(OAc)₂ / BINAPCs₂CO₃Toluene70-100 °C~80-98%
3ArylamineG3-Buchwald PrecatalystK₂CO₃t-BuOH100 °C~90%

Ring Expansion and Contraction Reactions of the Benzimidazole Nucleus

Transformations that alter the core ring structure of heterocycles are of significant interest for accessing novel chemical space. For the benzimidazole system, ring contraction reactions are a documented, albeit indirect, method of synthesis.

Specifically, 2-aryl-1-styrylbenzimidazoles can be generated through a ring contraction of readily available 2,4-diaryl-2,3-dihydro-1H-1,5-benzodiazepines. researchgate.net This reaction proceeds in the presence of a Lewis acid like copper acetate (B1210297) or under basic conditions with potassium carbonate. researchgate.netscispace.com The mechanism involves an intramolecular reaction on the imine function, followed by the loss of a styrene (B11656) molecule to yield the contracted benzimidazole ring. scispace.com While this represents a synthesis of the benzimidazole core rather than a reaction of it, it is a notable example of ring contraction leading to this heterocyclic system. indexcopernicus.com

In contrast, ring expansion reactions, where the benzimidazole nucleus is enlarged to a larger heterocyclic system, are not commonly reported in the surveyed literature.

Table 3: Synthesis of Benzimidazoles via Ring Contraction of 1,5-Benzodiazepines

Starting Material (1,5-Benzodiazepine)ReagentProduct (Benzimidazole)Yield
2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepineK₂CO₃, DMF, Reflux2-Aryl-benzimidazole40-60% scispace.com
2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepineCopper(II) Acetate2-Aryl-1-styrylbenzimidazoleModerate-Good

Formation of Hybrid Chemical Structures and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop new chemical entities with potentially enhanced activity or novel mechanisms of action. nih.gov The benzimidazole scaffold is frequently used as a core for creating such hybrid molecules.

Benzimidazole-Chalcone Hybrids: Chalcones, or α,β-unsaturated ketones, are known for a wide range of biological activities. ijeas.org Hybrid molecules that conjugate a benzimidazole moiety with a chalcone (B49325) have been synthesized and investigated, particularly as anticancer agents. nih.govnih.gov The synthesis is typically achieved through a Claisen-Schmidt condensation. An N-acetylated 2-substituted benzimidazole is reacted with a substituted aromatic aldehyde in the presence of a base to form the chalcone linkage. ijeas.orgneliti.com

Benzimidazole-Triazole Hybrids: The 1,2,3-triazole ring is another privileged structure in medicinal chemistry, often incorporated into hybrid molecules via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov Benzimidazole-triazole hybrids are synthesized by first functionalizing the benzimidazole core with either a terminal alkyne (e.g., using propargyl bromide) or an azide (B81097) group. This functionalized intermediate is then reacted with a corresponding azide or alkyne partner to form the 1,4-disubstituted triazole ring, covalently linking the two heterocyclic systems. nih.govacs.orgacs.org These hybrids have shown promise as antimicrobial and anticancer agents. nih.govnih.gov

Table 4: Examples of Benzimidazole Hybrid Synthesis Strategies

Hybrid TypeBenzimidazole PrecursorCoupling PartnerKey ReactionResulting Hybrid Structure
Benzimidazole-Chalcone1-Acetyl-2-phenyl-1H-benzimidazole4-NitrobenzaldehydeClaisen-Schmidt Condensation1-(1H-Benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one derivative ijeas.orgneliti.com
Benzimidazole-Triazole2-(Prop-2-yn-1-ylthio)-1H-benzimidazolePhenyl azideCu(I)-Catalyzed Azide-Alkyne Cycloaddition2-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazole nih.gov
Benzimidazole-Triazole2-(Azidomethyl)-1H-benzimidazolePhenylacetyleneCu(I)-Catalyzed Azide-Alkyne Cycloaddition2-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-benzimidazole nih.gov

Following a comprehensive search for scientific literature, spectroscopic and analytical data for the specific chemical compound 1H-Benzimidazole, 2-chloro-5-phenyl- could not be located. Published experimental and theoretical characterization data, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR, Raman), appear to be unavailable in the public domain for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information that adheres to the provided outline for "1H-Benzimidazole, 2-chloro-5-phenyl-".

Data is available for isomeric compounds such as 5-chloro-2-phenyl-1H-benzimidazole . Should you wish for an article to be generated on this or another related, characterizable benzimidazole derivative, please provide the updated subject compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. In the analysis of 1H-Benzimidazole, 2-chloro-5-phenyl-, both standard and high-resolution mass spectrometry (HRMS) provide critical data.

Mass Spectrometry (MS): Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of benzimidazole (B57391) derivatives. In EI-MS, the molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its nominal mass. The fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure. For 1H-Benzimidazole, 2-chloro-5-phenyl-, key fragmentation pathways would likely involve the loss of a chlorine atom, cleavage of the phenyl group, and fragmentation of the benzimidazole core itself. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (containing ³⁵Cl), which is a key signature for chlorine-containing compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for the unambiguous determination of the elemental formula of a compound by providing highly accurate mass measurements (typically with an error of less than 5 ppm). For 1H-Benzimidazole, 2-chloro-5-phenyl-, with a chemical formula of C₁₃H₉ClN₂, HRMS would be used to confirm its exact mass. This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identity. In studies of similar N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, HRMS has been successfully used to confirm their proposed structures.

Expected Mass Spectrometric Data:

Technique Expected Observation Significance
MS (EI/ESI) Molecular ion peak (M⁺) and a characteristic M+2 peak.Confirms the molecular weight and the presence of chlorine.
Fragmentation pattern showing loss of Cl, phenyl group.Provides structural information.
HRMS (ESI-QTOF) Highly accurate m/z value for the molecular ion.Unambiguously determines the elemental formula.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzimidazole ring system, coupled with the phenyl substituent, constitutes a significant chromophoric system in 1H-Benzimidazole, 2-chloro-5-phenyl-.

Expected UV-Vis Absorption Data:

Compound Expected λmax (nm) Transition Type
1H-Benzimidazole (parent)~243, 274, 279π → π
1H-Benzimidazole, 2-chloro-5-phenyl-> 280π → π

Elemental Analysis for Compound Purity and Stoichiometry

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound and for assessing its purity.

Calculated Elemental Composition for C₁₃H₉ClN₂:

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01113156.14368.28
Hydrogen (H)1.00899.0723.97
Chlorine (Cl)35.453135.45315.50
Nitrogen (N)14.007228.01412.25
Total 228.682 100.00

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict various molecular properties.

Optimized Geometrical Structures and Conformational Analysis

This subsection would have detailed the most stable three-dimensional arrangement of atoms in the 2-chloro-5-phenyl-1H-benzimidazole molecule. The analysis would have included key bond lengths, bond angles, and dihedral angles, providing insight into the molecule's shape and steric interactions.

Vibrational Frequency Analysis and Spectral Predictions

Vibrational frequency analysis predicts the characteristic infrared and Raman spectra of a molecule. This information is crucial for identifying the compound and understanding its bonding characteristics.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would have been presented here. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and electronic properties.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. This section would have explored how 2-chloro-5-phenyl-1H-benzimidazole behaves over time, including its flexibility and preferred conformations in different environments.

In Silico Interaction Studies with Biomolecular Targets

This part of the article would have focused on computational docking studies, which predict the binding affinity and interaction patterns of a molecule with specific biological targets, such as proteins or enzymes. This is a common approach in drug discovery to identify potential therapeutic agents. acs.orgresearchgate.net

Molecular Docking Methodologies for Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the benzimidazole (B57391) scaffold, including 2-chloro-5-phenyl-1H-benzimidazole, this methodology is crucial for identifying potential biological targets and understanding their mechanism of action at a molecular level.

The process typically involves the use of specialized software to explore the conformational space of the ligand within the binding site of a protein. The three-dimensional structures of target proteins are often obtained from crystallographic or NMR studies and are available in databases like the Protein Data Bank (PDB).

A variety of protein targets have been investigated for their interaction with benzimidazole derivatives, highlighting the broad therapeutic potential of this chemical class. These targets include enzymes involved in key physiological and pathological processes. For instance, studies have explored the docking of benzimidazole compounds with targets such as:

Dihydrofolate reductase (DHFR) : An enzyme crucial for the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. acs.org

Kinesin spindle protein (Eg5) : A motor protein essential for the formation of the bipolar spindle during mitosis, representing a target for novel anticancer drugs. nih.gov

Penicillin-binding proteins (PBP4 and PBP2a) : These proteins are key to bacterial cell wall synthesis, and their inhibition is a primary mechanism for antibacterial agents. rsc.org

Carbonic Anhydrases : A family of enzymes involved in various physiological processes, with some isoforms being targets for anticancer therapies. researchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX) : Enzymes involved in inflammatory pathways. researchgate.net

Estrogen Receptor : A key target in the treatment of hormone-dependent cancers. researchgate.net

The general methodology for molecular docking studies of benzimidazole derivatives involves preparing both the ligand and protein structures, defining the binding site, and then running the docking algorithm to generate a series of possible binding poses. These poses are then scored and ranked based on their predicted binding affinity.

Prediction of Binding Affinities and Elucidation of Interaction Mechanisms

Following the generation of docking poses, the next critical step is the prediction of binding affinities and the detailed analysis of the interactions between the ligand and the protein. Binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction.

For benzimidazole derivatives, molecular docking studies have revealed a range of predicted binding energies, which correlate with their potential biological activity. nih.gov For example, in studies with α-amylase, a target for anti-diabetic agents, benzimidazole derivatives have shown binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov

The elucidation of interaction mechanisms involves identifying the specific types of non-covalent interactions that stabilize the ligand-protein complex. These interactions are key to the ligand's affinity and selectivity for its target. Common interactions observed for benzimidazole derivatives include:

Hydrogen Bonds : These are formed between hydrogen bond donors and acceptors on both the ligand and the protein. For instance, the nitrogen atoms of the benzimidazole ring and substituents can act as hydrogen bond acceptors, while the N-H group of the imidazole (B134444) can be a donor. nih.govnih.gov

Hydrophobic Interactions : The phenyl and benzimidazole rings are inherently hydrophobic and can form favorable interactions with nonpolar amino acid residues in the binding pocket. nih.govnih.gov

Pi-Pi Stacking and Pi-Cation Interactions : The aromatic nature of the benzimidazole and phenyl rings allows for stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. Pi-cation interactions can also occur with positively charged residues. nih.gov

Interaction TypeInteracting Groups (Ligand)Interacting Amino Acid Residues (Protein)
Hydrogen BondingImidazole N-H, Substituent atoms (e.g., Oxygen, Nitrogen)Aspartate, Histidine, Arginine, Threonine
Hydrophobic InteractionsBenzimidazole ring, Phenyl ringLeucine, Isoleucine, Valine, Alanine
Pi-Pi StackingBenzimidazole ring, Phenyl ringPhenylalanine, Tyrosine, Tryptophan
Pi-Cation InteractionsBenzimidazole ring, Phenyl ringLysine, Arginine, Histidine

These detailed interaction profiles provide a rational basis for the observed biological activities and guide the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR studies are instrumental in exploring the vast chemical space and in the rational design of new compounds with enhanced therapeutic properties. mdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation : A series of benzimidazole derivatives with known biological activities (e.g., IC50 values) is compiled. This set is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques. mdpi.com

QSAR studies on related heterocyclic compounds have highlighted the importance of certain structural features for biological activity. For example, a QSAR model for a series of PLpro inhibitors revealed that the presence of an aromatic ring and a basic nitrogen atom are crucial for good antiviral activity. mdpi.com Such models can predict the activity of newly designed compounds before their synthesis, saving time and resources.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry provides valuable insights into the mechanisms of chemical reactions, including the synthesis of benzimidazole derivatives. Understanding the reaction pathways at a molecular level can help in optimizing reaction conditions and improving yields.

The most common method for synthesizing the 2-substituted-1H-benzimidazole core involves the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde or a carboxylic acid. nih.gov Theoretical studies can elucidate the energetics and transition states of the proposed reaction steps.

A plausible mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde involves the following key steps:

Protonation : The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. nih.gov

Nucleophilic Attack : One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Dehydration : The intermediate undergoes dehydration to form a Schiff base (imine) intermediate.

Cyclization : The second amino group of the o-phenylenediamine then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered imidazole ring.

Aromatization : The final step involves the loss of a molecule of hydrogen to yield the aromatic benzimidazole ring system.

In some cases, radical-mediated reaction pathways have also been proposed and investigated, particularly for the synthesis of N-acyl saccharins from aldehydes, which can serve as precursors. acs.org These studies use radical scavengers and control experiments to probe the involvement of radical intermediates. acs.org

Emerging Research Directions and Future Perspectives for 2 Chloro 5 Phenyl 1h Benzimidazole

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of benzimidazole (B57391) derivatives is a well-explored area of chemistry. rsc.org Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govnih.gov However, the pursuit of more efficient, selective, and environmentally friendly synthetic routes is a continuous endeavor.

Recent research has highlighted several innovative approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of 1,2-disubstituted benzimidazoles. mdpi.com For instance, a method using erbium(III) triflate (Er(OTf)3) as a catalyst under solvent-free conditions provides rapid and highly selective access to a variety of benzimidazoles. mdpi.com

Catalytic Systems: Various catalysts are being explored to enhance the efficiency and selectivity of benzimidazole synthesis. mdpi.com These include:

Heterogeneous Catalysts: Nanoporous materials like zeolites and magnetic nanofibers are being investigated for their high chemoselectivity and ease of separation. mdpi.comdoi.org

Lewis Acid Catalysts: Lanthanide triflates, such as zinc triflate (Zn(OTf)2), have proven effective in the synthesis of novel benzimidazole-linked triazole derivatives. mdpi.com

Organocatalysis: A novel approach utilizes a combination of a surfactant, cetyltrimethylammonium bromide (CTAB), and an oxidizing agent, tert-butyl hydroperoxide (tBuOOH), for the direct synthesis of activated amides from aldehydes, which can be precursors to benzimidazoles. acs.org

One-Pot Syntheses: To streamline the synthetic process, one-pot reactions are being developed. One such method involves the reduction of o-nitroanilines followed by imidazole (B134444) cyclization. nih.gov Another approach uses zirconocene (B1252598) dichloride (Cp2ZrCl2) as a catalyst for the one-pot synthesis of 2-substituted benzimidazoles. researchgate.net

These modern synthetic strategies offer significant advantages over traditional methods, including milder reaction conditions, shorter reaction times, and higher yields. rsc.org

Exploration of Advanced Derivatization Strategies for Tunable Properties

The functionalization of the benzimidazole core is crucial for fine-tuning its chemical and physical properties for specific applications. The 2-chloro-5-phenyl-1H-benzimidazole molecule offers several sites for derivatization, primarily at the N-1 position and through substitution on the phenyl ring.

Key derivatization strategies include:

N-Alkylation and N-Arylation: The nitrogen atom of the benzimidazole ring can be readily alkylated or arylated to introduce various functional groups. nih.govresearchgate.net This is a common strategy to modify the electronic and steric properties of the molecule.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing new carbon-carbon bonds at various positions on the benzimidazole scaffold. researchgate.net

Functionalization at the C-2 Position: The C-2 position, situated between the two nitrogen atoms, is particularly susceptible to functionalization through direct C-H activation using catalysts based on copper, palladium, rhodium, and nickel. researchgate.net

The introduction of different substituents can dramatically alter the compound's properties. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence its electronic behavior and potential biological activity. nih.gov Structure-activity relationship (SAR) studies are essential to understand how these modifications affect the desired properties. For instance, research on related benzimidazole derivatives has shown that the introduction of a carbonyl group at the C-5 position can significantly enhance anticancer activity. scispace.com

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

For 2-chloro-5-phenyl-1H-benzimidazole and its derivatives, ML and AI can be applied in several ways:

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms like random forest, K-nearest neighbor, and gradient boosting can be used to develop predictive models for various properties, such as corrosion inhibition efficiency. doi.org These models are trained on datasets of known benzimidazole derivatives and their experimentally determined properties.

Virtual Screening: Deep generative models can be employed to create large virtual libraries of benzimidazole derivatives. nih.gov These libraries can then be screened computationally to identify candidates with desired properties, such as high binding affinity to a specific biological target.

Accelerated Property Prediction: Advanced AI frameworks, such as MetaGIN, can predict molecular properties in seconds without relying on complex 3D structural data, significantly speeding up the initial screening process. newswise.com This allows for the rapid analysis of vast compound libraries. schrodinger.com

These computational approaches not only accelerate the discovery process but also provide deeper insights into the structure-property relationships that govern the behavior of these molecules. nih.gov

Table 1: Machine Learning Models in Benzimidazole Research

Model TypeApplicationKey FindingsReference
Random Forest, K-Nearest Neighbor, Gradient BoostingPrediction of corrosion inhibition efficiencies of benzimidazole derivatives.KNN model showed the best performance with a high correlation coefficient. doi.org
Support Vector Machine (SVM)Development of a QSAR model for predicting inhibition efficiency of benzimidazole corrosion inhibitors.The optimal SVM model yielded a high correlation coefficient, enabling the design of new potential inhibitors. researchgate.netnih.gov
Deep Generative ModelDesign of benzimidazole-pyrazine derivatives as selective A2BAR antagonists.Identified novel molecules with higher predicted binding free energies than the reference compound. nih.gov

Investigation of Non-Biological Material Science Applications of 2-Chloro-5-phenyl-1H-benzimidazole (e.g., organic electronics, sensors, catalysis)

Beyond their well-established biological activities, benzimidazole derivatives possess unique physicochemical properties that make them attractive for various material science applications. researchgate.netresearchgate.net

Organic Electronics: The electron-accepting ability and π-bridging capabilities of the benzimidazole scaffold make it a promising building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearcher.life Benzimidazole-based polymers are known for their excellent mechanical properties, high thermal stability, and good electrical conductivity. researchgate.net

Sensors: The metal-ion chelating properties of benzimidazoles make them excellent candidates for the development of chemical sensors. researchgate.netresearcher.life Fluorescent chemosensors based on benzimidazole derivatives have been designed for the selective detection of metal ions like Cu2+ and Zn2+. rsc.orgnih.gov These sensors often exhibit a "turn-off" or ratiometric fluorescence response upon binding to the target ion.

Catalysis: Benzimidazole derivatives can act as ligands in metal-based catalysis and are precursors to N-heterocyclic carbenes (NHCs), which are important catalysts in organic synthesis. enpress-publisher.comresearchgate.net Benzimidazole Schiff base metal complexes have shown significant catalytic activity in various organic transformations, including oxidation and cross-coupling reactions. enpress-publisher.comresearchgate.net

The versatility of the benzimidazole core, combined with the ability to tune its properties through derivatization, opens up a wide range of possibilities for the development of advanced materials based on 2-chloro-5-phenyl-1H-benzimidazole.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-phenyl-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : A solvent-free, one-pot synthesis using trifluoroacetic acid (TFA) as an organocatalyst is widely employed. This method involves condensation of o-phenylenediamine derivatives with substituted aromatic aldehydes under reflux (80–100°C, 4–6 hours), achieving yields of 70–85% . Key optimization parameters include:
  • Catalyst loading : 10–15 mol% TFA.
  • Temperature control : Avoid exceeding 100°C to prevent decomposition.
  • Substrate ratio : A 1:1 molar ratio of aldehyde to diamine minimizes side products.
    Characterization typically involves FT-IR, 1^1H/13^13C NMR, and mass spectrometry to confirm the benzimidazole core and substituent positions.

Q. What are the standard protocols for evaluating the antimicrobial activity of 2-chloro-5-phenyl-1H-benzimidazole derivatives?

  • Methodological Answer : The agar well-diffusion method is commonly used. Key steps include:
  • Microbial strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Concentration range : 50–200 µg/mL in DMSO.
  • Controls : Ampicillin (bacteria) and fluconazole (fungi) as positive controls.
    Zones of inhibition (mm) are measured after 24–48 hours, with MIC (Minimum Inhibitory Concentration) determined via broth microdilution .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-chloro-5-phenyl-1H-benzimidazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. For example:
  • Data collection : High-resolution (<1.0 Å) data reduces thermal displacement parameter errors.
  • Twinned crystals : Use SHELXE for iterative density modification in cases of pseudo-merohedral twinning .
  • Validation : Check for R-factor convergence (R1 < 5%) and validate geometry with tools like PLATON.
    Contradictions in bond-length measurements (e.g., C-Cl vs. C-N distances) often arise from poor data quality or disorder; re-measurement at low temperature (100 K) is recommended .

Q. How can researchers address discrepancies in reported biological activities of benzimidazole derivatives?

  • Methodological Answer : Discrepancies may stem from:
  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and use internal controls .
  • Structural impurities : Validate purity via HPLC (>95%) and quantify residual solvents (e.g., DMSO) using 1^1H NMR.
  • Mechanistic overlap : Use docking studies (e.g., AutoDock Vina) to differentiate binding to microbial targets (e.g., dihydrofolate reductase) vs. off-target effects .
    Cross-validate results with orthogonal assays (e.g., time-kill kinetics for antimicrobials) .

Q. What safety protocols are critical for handling halogenated benzimidazoles like 2-chloro-5-phenyl derivatives?

  • Methodological Answer :
  • Ventilation : Use fume hoods for synthesis and weigh-outs (NIOSH Control Banding Level 2) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic residues (e.g., TFA) with sodium bicarbonate before disposal.
    Toxicity data for analogous compounds (e.g., 2-(2-bromophenyl)-1H-benzimidazole) suggest potential carcinogenicity; avoid inhalation and skin contact .

Key Research Challenges

  • Synthetic scalability : Solvent-free methods reduce waste but require precise temperature control to maintain yield .
  • Biological selectivity : Derivatives may exhibit cross-reactivity with human targets (e.g., H+/K+-ATPase in PPIs), necessitating selectivity assays .

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